N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide
Description
N-(3-Chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a structurally complex heterocyclic compound featuring a fused pyrrolo-triazole core. Key physicochemical properties include:
- Molecular Formula: C₂₀H₁₈ClN₅O₃
- Molecular Weight: 411.85 g/mol
- Stereochemistry: Exists as a mixture of stereoisomers .
- Lipophilicity: logP = 2.5156, logD = 2.5154, indicating moderate lipophilicity.
- Solubility: logSw = -3.3305, suggesting poor aqueous solubility.
- Polar Surface Area (PSA): 79.824 Ų, which may influence bioavailability and membrane permeability .
The compound’s structure includes a 3-chlorophenyl acetamide moiety and a 5-phenyl-substituted pyrrolo-triazole scaffold, both of which are critical for its biological interactions.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O3/c19-11-5-4-6-12(9-11)20-14(25)10-23-16-15(21-22-23)17(26)24(18(16)27)13-7-2-1-3-8-13/h1-9,15-16H,10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHFLPUWDHLQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 383.79 g/mol. Its structure includes a chlorophenyl group and a tetrahydropyrrolo-triazole moiety, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies using MTT assays have shown that derivatives of similar structures can induce apoptosis in cancer cells. For example, a related compound demonstrated an IC50 value of 7.56 µg/mL against MCF-7 breast cancer cells .
- Mechanism of Action : The anticancer activity is attributed to the ability to induce apoptotic cell death through the modulation of cell cycle arrest mechanisms . The presence of the triazole ring is believed to enhance this activity by interacting with cellular targets involved in proliferation and survival pathways.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile indicates favorable absorption characteristics:
- Human Intestinal Absorption : High probability (0.9942) suggests effective oral bioavailability.
- Blood-Brain Barrier Penetration : Moderate likelihood (0.9766) indicates potential central nervous system effects.
Moreover, it is a non-substrate for P-glycoprotein and shows inhibition potential for several CYP450 enzymes (e.g., CYP450 1A2 and CYP450 2C9), which may influence drug metabolism and interactions .
Study on Antitumor Activity
In a comparative study involving various derivatives:
- Compound Efficacy : A derivative with a similar structure displayed an IC50 value of 2.32 µg/mL against tumor cells in vivo models . This underscores the importance of structural modifications in enhancing biological activity.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that:
- Modifications on the phenyl rings significantly impact cytotoxicity.
- Substituents such as ethoxy or furoyl groups can enhance potency by improving lipophilicity and cellular uptake .
Summary of Findings
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.79 g/mol |
| IC50 Against MCF-7 Cells | 7.56 µg/mL |
| Human Intestinal Absorption | High (0.9942) |
| Blood-Brain Barrier Penetration | Moderate (0.9766) |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide exhibit significant anticancer properties. The compound is included in screening libraries targeting cancer treatment. Preliminary studies suggest it may inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Inhibition of Cysteine Proteases
The compound is part of a library aimed at inhibiting cysteine proteases. These enzymes are critical in various biological processes and are implicated in several diseases including cancer and neurodegenerative disorders. Inhibition of these proteases could lead to new therapeutic strategies for managing these conditions.
Targeting Adenosine Receptors
This compound has been noted for its potential effects on adenosine receptors. These receptors play a crucial role in many physiological processes and are targets for treating inflammatory diseases and cancer.
Case Study 1: Anticancer Screening
A study involving the screening of compounds similar to this compound demonstrated its ability to inhibit the growth of breast cancer cells in vitro. The compound was shown to induce apoptosis through the activation of caspase pathways.
Case Study 2: Protease Inhibition
In a recent study focused on cysteine protease inhibitors, compounds from the same structural family as this compound were tested against various proteases associated with tumor progression. Results indicated promising inhibitory activity that could be harnessed for therapeutic development.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
-
Acidic Hydrolysis : In concentrated HCl or H₂SO₄, the acetamide is cleaved to form 2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d] triazol-1(3aH)-yl)acetic acid and 3-chloroaniline .
-
Basic Hydrolysis : Treatment with NaOH/ethanol generates the sodium salt of the carboxylic acid.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | Acetic acid derivative + 3-chloroaniline |
| Basic Hydrolysis | NaOH, ethanol, 80°C | Sodium carboxylate + 3-chloroaniline |
Oxidation and Reduction
The dioxo-pyrrolotriazole core and aromatic substituents participate in redox reactions:
-
Oxidation : Strong oxidizing agents (e.g., KMnO₄/H⁺) oxidize the tetrahydrotriazole ring, potentially forming fully aromatic triazole derivatives or degrading the ring structure .
-
Reduction : Sodium borohydride (NaBH₄) selectively reduces the carbonyl groups to alcohols, while catalytic hydrogenation (H₂/Pd) saturates the triazole ring.
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Aromatic triazole or ring cleavage |
| Reduction (Carbonyl) | NaBH₄, MeOH | Alcohol derivatives |
| Reduction (Ring) | H₂, Pd/C | Saturated pyrrolidine-triazole |
Nucleophilic Substitution
The 3-chlorophenyl group undergoes substitution under specific conditions:
-
Chlorine Replacement : In polar aprotic solvents (e.g., DMF), the chloro substituent reacts with nucleophiles (e.g., amines, alkoxides) to form aryl ethers or amines .
Example:
| Substrate | Nucleophile | Conditions | Product |
|---|---|---|---|
| 3-Chlorophenyl | NH₃ (excess) | Cu catalyst, DMF, 120°C | 3-Aminophenyl derivative |
Triazole Ring Functionalization
The triazole moiety participates in electrophilic and cycloaddition reactions:
-
Alkylation/Acylation : The NH group in the triazole ring reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.
-
Click Chemistry : The triazole’s strained structure may engage in Huisgen cycloaddition with terminal alkynes under Cu(I) catalysis.
| Reaction | Reagents | Outcome |
|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methyltriazole derivative |
| Click Chemistry | CuI, NaN₃, terminal alkyne | Triazole-linked heterocycle |
Condensation Reactions
The ketone groups in the dioxo-pyrrolotriazole core react with hydrazines or hydroxylamines:
-
Hydrazone Formation : Condensation with hydrazine yields hydrazone derivatives, useful in further heterocyclic syntheses.
Ring-Opening Reactions
Under strongly acidic or basic conditions, the pyrrolotriazole ring may undergo cleavage:
Comparison with Similar Compounds
Key Observations :
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-pyrrolotriazolyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves a multi-step process:
- Step 1 : Formation of the pyrrolo[3,4-d][1,2,3]triazole core via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in aprotic solvents like dimethylformamide (DMF) .
- Step 2 : Introduction of the 3-chlorophenyl acetamide moiety through nucleophilic substitution or coupling reactions. Solvents such as methanol or ethanol with acidic/basic catalysts (e.g., H₂SO₄ or K₂CO₃) are critical for controlling reaction rates and minimizing side products .
- Optimization : Use HPLC or TLC to monitor reaction progress. Adjust temperature (60–100°C) and solvent polarity to enhance yield (reported 45–70% for analogs) .
Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to assign protons and carbons in the pyrrolotriazole core and acetamide group. Key signals include downfield shifts for carbonyl (C=O, ~170 ppm) and triazole N-H protons (~10–12 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₁₅ClN₆O₃).
- Infrared Spectroscopy (IR) : Identify functional groups (amide C=O stretch ~1650 cm⁻¹, triazole ring vibrations ~1500 cm⁻¹) .
- HPLC-PDA : Assess purity (>95% for biological assays) using C18 columns and gradient elution .
Q. What preliminary biological screening approaches are recommended to identify potential targets?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases or proteases due to the triazole moiety's affinity for ATP-binding pockets. Use fluorometric or colorimetric substrates (e.g., ADP-Glo™ Kinase Assay) .
- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with structurally similar halogenated derivatives (e.g., fluorophenyl analogs show IC₅₀ = 10–50 µM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties of this compound?
- Methodology :
- Derivatization : Synthesize analogs with varied substituents (e.g., replacing Cl with Br, F, or methoxy groups) to assess effects on solubility and target binding .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or EGFR. Compare binding energies of analogs .
- In Silico ADME : Apply SwissADME to predict lipophilicity (LogP), solubility (LogS), and bioavailability. For example, halogenated derivatives often show LogP ~3.5–4.0, requiring formulation optimization .
Q. How should contradictory results in biological activity between in vitro and in vivo models be resolved?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent plasma) and metabolite identification (LC-MS/MS). Poor oral bioavailability in analogs is often linked to rapid hepatic metabolism .
- Formulation Adjustments : Use nanoemulsions or liposomes to enhance solubility. For example, PEGylation improved bioavailability of a bromophenyl analog by 2.5-fold .
- Target Engagement Studies : Employ bioluminescence resonance energy transfer (BRET) to verify target binding in live cells .
Q. What experimental strategies are effective in elucidating the mechanism of action for this compound?
- Methodology :
- Proteomics : Perform affinity purification followed by mass spectrometry (AP-MS) to identify interacting proteins in treated vs. untreated cells .
- CRISPR-Cas9 Knockout : Generate cell lines lacking suspected targets (e.g., kinases) to confirm dependency on specific pathways .
- Transcriptomic Analysis : RNA-seq to identify differentially expressed genes post-treatment. Pathway enrichment (KEGG/GO) may reveal apoptosis or oxidative stress pathways .
Data Contradiction Analysis
Q. How can discrepancies in reported IC₅₀ values across studies be addressed?
- Methodology :
- Standardization : Adopt consistent assay conditions (e.g., 48-h incubation, 10% FBS media). Variability in cell passage number or serum batches can alter results .
- Cross-Validation : Compare data with orthogonal assays (e.g., ATP-based viability vs. trypan blue exclusion) .
- Meta-Analysis : Pool data from multiple labs using statistical tools (e.g., random-effects model) to identify outliers and trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
